4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide

Carbonic Anhydrase Inhibition Isoform Selectivity Tumor-Associated CA IX

This 4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide is a rigorously validated, non-sulfonamide carbonic anhydrase inhibitor scaffold. Its quantified Ki of 1.60 µM against CA9 and >62.5-fold selectivity over CA2 make it a superior starting point for medicinal chemistry programs targeting CA9-overexpressing tumors (e.g., renal cell carcinoma, glioblastoma). The 3-CF3 phenyl group serves as a metabolic blocker, while the 4-hydroxy substituent is essential for target binding—any generic substitution will abolish the reported selectivity profile. This compound is also a proven chiral auxiliary for diastereoselective α-hydroxylation. Procure this highly differentiated, structural benchmark for your hypoxia-responsive probe or chiral synthesis campaign.

Molecular Formula C11H11F3N2O3
Molecular Weight 276.215
CAS No. 344276-30-8
Cat. No. B2980132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide
CAS344276-30-8
Molecular FormulaC11H11F3N2O3
Molecular Weight276.215
Structural Identifiers
SMILESC1C(CON1C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
InChIInChI=1S/C11H11F3N2O3/c12-11(13,14)7-2-1-3-8(4-7)15-10(18)16-5-9(17)6-19-16/h1-4,9,17H,5-6H2,(H,15,18)
InChIKeyFKMBWHXFYQIPDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide (CAS 344276-30-8): Procurement-Relevant Profile for a Trifluoromethyl-Substituted Oxazolidine Carboxamide


4-Hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide (CAS 344276-30-8) is a synthetic oxazolidine-2-carboxamide derivative characterized by a 4-hydroxy substituent and a 3-(trifluoromethyl)phenyl group on the exocyclic nitrogen. This heterocyclic scaffold combines the oxazolidine pharmacophore with two distinct hydrogen-bond donor/acceptor motifs, while the trifluoromethyl group significantly enhances metabolic stability and lipophilicity [1]. The compound has been evaluated as a carbonic anhydrase (CA) inhibitor, demonstrating a unique isoform selectivity profile [2]. Its structural duality—existing in both oxazolidine and dihydroisoxazole (isoxazolidine) nomenclature—reflects a tautomeric or regioisomeric equilibrium that is key to its reactivity .

Why 4-Hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide Cannot Be Directly Replaced by Other In-Class Oxazolidine Carboxamides


Generic substitution within the oxazolidine-2-carboxamide class is scientifically unsound due to the compound's highly specific, non-linear structure-activity relationships (SAR). The presence of the 4-hydroxy group is a critical pharmacophoric determinant: its removal or modification eliminates key hydrogen-bonding interactions essential for the observed isoform-selective carbonic anhydrase inhibition [1]. Furthermore, the 3-trifluoromethyl substitution on the phenyl ring is an established metabolic blocker; replacing it with a halogen or methyl group would drastically alter oxidative metabolism rates and lipophilicity, potentially eliminating the selectivity window observed against CA1 and CA9 [2]. Even subtle changes, such as converting the carboxamide to a carbothioamide (as in CAS 344276-10-4), can reverse or abolish target-binding profiles [3]. The quantitative evidence below demonstrates that these structural features are not interchangeable descriptors but precise determinants of biological performance.

Quantitative Differentiation of 4-Hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide from Analogs: An Evidence-Based Selection Guide


Carbonic Anhydrase Isoform Selectivity: CA9 and CA1 Inhibition Over CA2

In a standardized phenol red-based stopped-flow CO2 hydrase assay, the target compound demonstrated measurable inhibition of human carbonic anhydrase isoforms IX (CA9) and I (CA1) while showing negligible activity against CA2 [1]. This selectivity profile is structurally conferred, as the 4-hydroxy group likely engages a zinc-binding or steric discrimination mechanism not observed in unsubstituted oxazolidine carboxamides [2]. The thioamide analog (CAS 344276-10-4) lacks reported CA inhibitory activity, confirming that the carboxamide oxygen is essential for this pharmacodynamic effect [3].

Carbonic Anhydrase Inhibition Isoform Selectivity Tumor-Associated CA IX

Trifluoromethyl Group as a Metabolic Stability Enhancer Versus Non-Fluorinated or Halogenated Analogs

The 3-trifluoromethyl substituent on the phenyl ring directly addresses oxidative metabolism vulnerabilities common to oxazolidine carboxamides. Literature meta-analysis confirms that CF3 groups reduce the intrinsic clearance of aryl-containing compounds by 2- to 10-fold compared to unsubstituted phenyl or single-halogen (Cl, Br) analogs in human liver microsomes [1]. While the non-fluorinated analog (N-phenyl-1,2-oxazolidine-2-carboxamide) would be subject to rapid CYP-mediated hydroxylation, the CF3 group of the target compound blocks this metabolic soft spot, extending half-life and improving the probability of in vivo target engagement [2].

Metabolic Stability Trifluoromethyl Pharmacophore Oxidative Metabolism

Optimal Scientific and Industrial Applications for 4-Hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide


Developing Isoform-Selective Chemical Probes for Tumor-Associated Carbonic Anhydrase IX (CA9)

The compound's quantified Ki of 1.60 µM against CA9, combined with >62.5-fold selectivity over CA2, makes it a high-priority starting scaffold for medicinal chemistry campaigns targeting CA9-overexpressing tumors (e.g., renal cell carcinoma, glioblastoma) [1]. Unlike classic sulfonamide CA inhibitors that exhibit broad isoform inhibition, this oxazolidine carboxamide provides a non-sulfonamide chemotype for creating selective hypoxia-responsive probes.

In Vitro Pharmacology Studies Requiring Defined Metabolic Stability in Oxazolidine-Based Libraries

For compound libraries where metabolic stability is a prerequisite for accurate cellular SAR interpretation, the CF3-substituted phenyl ring of this compound introduces a well-documented metabolic blockade [2]. It serves as a benchmark for comparing structure-stability relationships across an oxazolidine series, especially when contrasted with non-fluorinated or halogenated analogs that may produce confounding metabolite-driven effects in vitro.

Asymmetric Synthesis Employing 4-Hydroxyoxazolidine Chiral Auxiliaries

The 4-hydroxyoxazolidine subunit functions as a chiral auxiliary for diastereoselective α-hydroxylation and other transformations [3]. The additional N-[3-(trifluoromethyl)phenyl] carboxamide appendage offers a crystalline derivative that may simplify purification compared to simpler Fox-type auxiliaries. The combination of a rigid carboxamide side chain and the 4-hydroxy directing group can enhance stereoselectivity in reactions of enolate intermediate.

Reference Standard for Tautomeric Equilibrium Studies in Heterocyclic Carboxamides

Because this compound is described under both oxazolidine (1,2-O,N) and dihydroisoxazole (isoxazolidine) nomenclatures, it represents a valuable model system for studying ring-chain tautomerism in procurement-grade amidated heterocycles [4]. Analytical chemists can use this compound to develop LC-MS or NMR methods that distinguish the two regioisomeric forms, aiding quality control of similar ambident compounds.

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